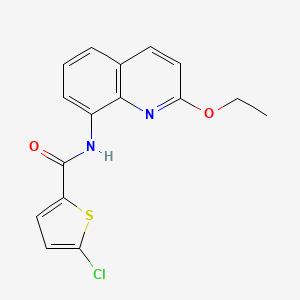

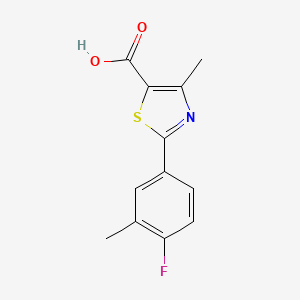

![molecular formula C20H18BrFN4O2 B2642984 3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 847398-86-1](/img/structure/B2642984.png)

3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrimidinedione derivative with additional phenyl and piperazine groups. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves several steps, including the formation of the pyrimidine ring and the attachment of the phenyl and piperazine groups .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research on derivatives closely related to 3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione has revealed potential anticonvulsant properties. One study focused on N-Mannich bases derived from pyrrolidine-diones, indicating significant anticonvulsant effects in models of epilepsy. These compounds were more potent and less neurotoxic than phenytoin, a reference antiepileptic drug (Obniska, Rzepka, & Kamiński, 2012).

5-HT2 Antagonist Activity

Another research avenue has explored the synthesis of derivatives acting as 5-HT2 (serotonin) receptor antagonists. Some derivatives demonstrated potent 5-HT2 antagonist activity without significant alpha-1 antagonist effects in vivo, suggesting a potential for psychiatric and neurological applications (Watanabe et al., 1992).

Luminescent Properties and Photo-Induced Electron Transfer

Research on naphthalimide derivatives with piperazine substituents, analogous to the structure , shows that these compounds have intriguing luminescent properties and photo-induced electron transfer capabilities. This could have implications for the development of new materials and sensors (Gan et al., 2003).

Dopamine D4 Receptor Imaging

A specific synthesis approach targeting dopamine D4 receptors involved a compound with structural similarities to this compound. This highlights its potential application in neuroscience research and diagnostic imaging (Eskola et al., 2002).

Serotonin Receptor Ligands

The synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating a structure similar to the chemical compound , points to applications in the study of serotonin receptors. These compounds have shown very high to moderate 5-HT1A receptor affinity and could be useful in research and drug development (Lacivita et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrFN4O2/c21-14-5-7-15(8-6-14)26-19(27)13-18(23-20(26)28)25-11-9-24(10-12-25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHVDNOBWGPJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

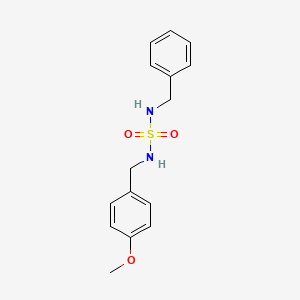

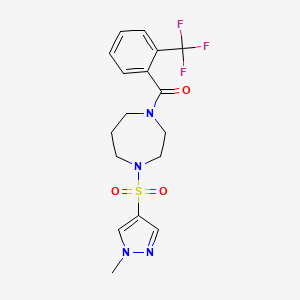

![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)

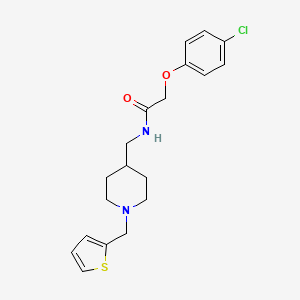

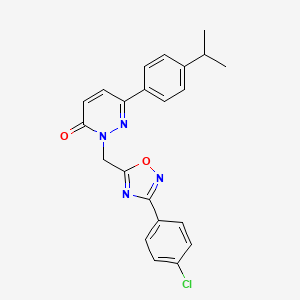

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2642906.png)

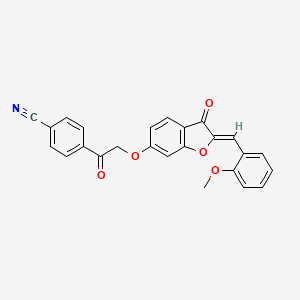

![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2642913.png)

![4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2642916.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2642919.png)

![3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2642923.png)